

Anticancer Applications of Benzylsulfanyl-Thiadiazole Amine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

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Important Note for Researchers: The following application notes and protocols detail the anticancer applications of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives. Due to a lack of available research on the specific **3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine** isomer, this document focuses on its closely related and extensively studied 1,3,4-thiadiazole counterpart. Researchers should consider the potential for variance in biological activity due to the different isomeric structures.

Introduction

Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer properties^{[1][2]}. The 1,3,4-thiadiazole scaffold, in particular, serves as a versatile pharmacophore in the design of novel therapeutic agents^{[3][4]}. The mesoionic nature of the thiadiazole ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets^[1]. This document provides an overview of the anticancer applications of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of various 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: IC50 Values of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives[5]

Compound	Substituent	HeLa (Cervical Cancer) IC50 (μM)	Sorafenib (Reference) HeLa IC50 (μM)
5d	2-Fluoro	0.37	7.91
5g	4-Chloro	0.73	7.91
5k	2,6-Difluoro	0.95	7.91

Table 2: IC50 Values of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives[6][7]

Compound	Phenyl Ring Substituent	PC3 (Prostate Cancer) IC50 (μM)	U87 (Glioblastoma) IC50 (μM)	MDA (Breast Cancer) IC50 (μM)	Imatinib (Reference) MDA IC50 (μM)
3g	3-Methoxy	-	-	9	20
3e	4-Methoxy	22.19 ± 2.1	-	-	-
3f	2-Fluoro	-	-	-	-

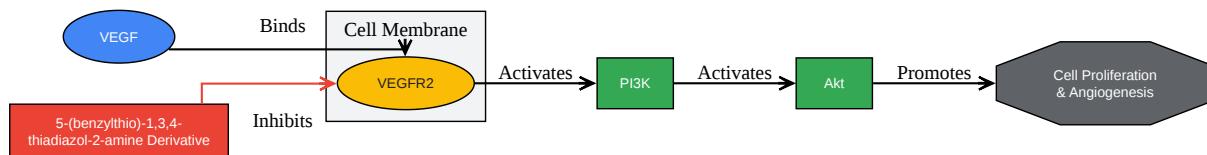
Note: Some values are presented as ranges or single data points from the cited literature.

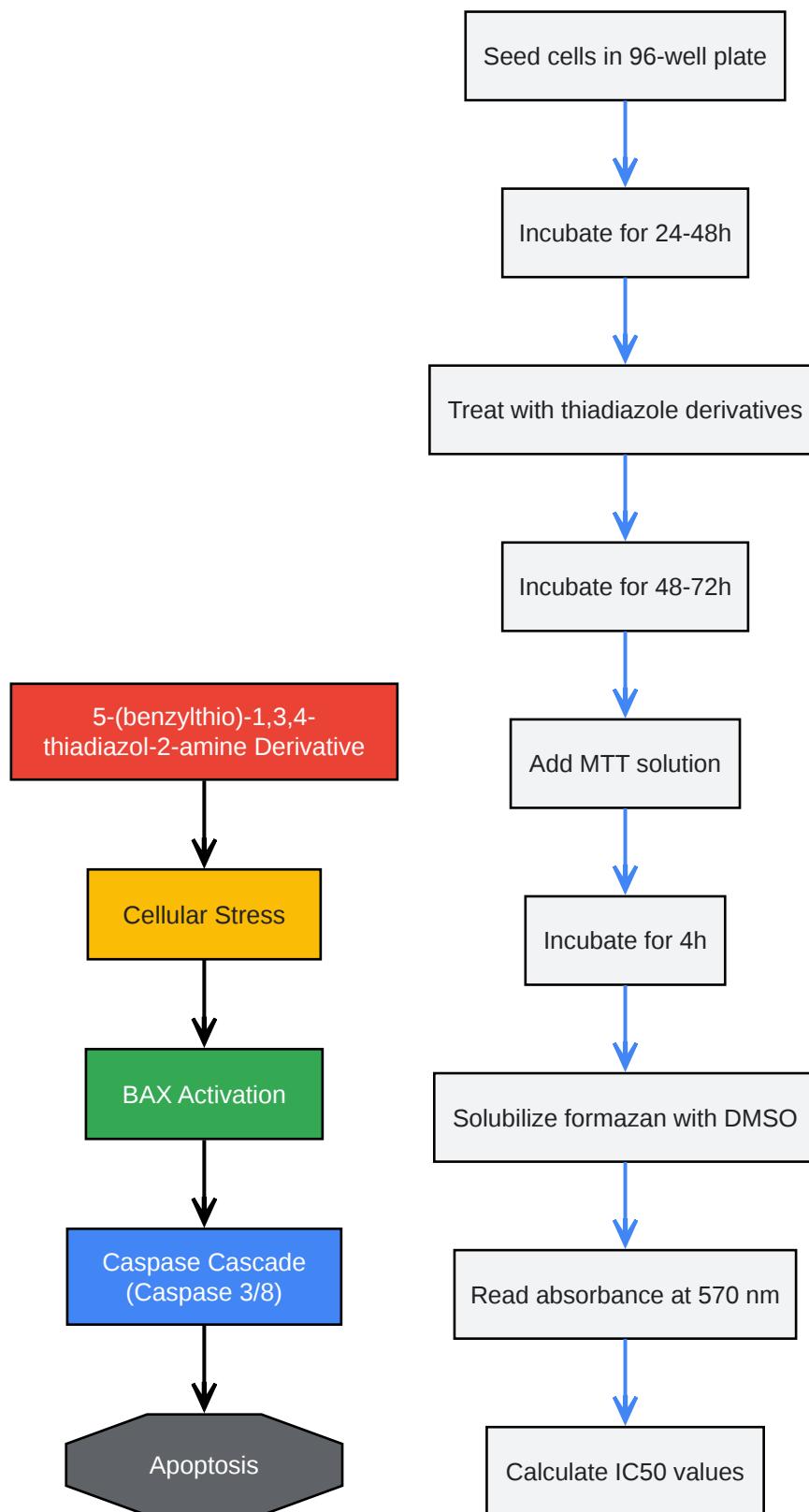
Signaling Pathways and Mechanisms of Action

Derivatives of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

One of the primary proposed mechanisms is the inhibition of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. By binding to the active site of VEGFR-2, these compounds can block the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.

Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analysis of HeLa cells treated with potent derivatives revealed a significant increase in the sub-G1 cell population, which is indicative of apoptotic bodies[5]. This suggests that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells. The induction of apoptosis is a hallmark of many effective anticancer agents. Some studies also suggest the involvement of caspases 3 and 8, and the pro-apoptotic protein BAX in the mechanism of action of 1,3,4-thiadiazole derivatives[3][8].



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